4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile typically involves the reaction of 1H-benzimidazole with 4-cyanobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common solvents used in this reaction include ethanol and dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall yield. The purification process involves recrystallization and chromatography techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to mimic purine structures, allowing it to bind to nucleotide-binding sites on enzymes and inhibit their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-benzimidazol-2-yl)methyl]benzonitrile
- 4-[(1H-benzimidazol-2-yl)thio]benzonitrile
- 4-[(1H-benzimidazol-2-yl)amino]benzonitrile
Uniqueness
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile stands out due to its unique cyanoethenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex biological interactions .
Properties
Molecular Formula |
C17H10N4 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile |
InChI |
InChI=1S/C17H10N4/c18-10-13-7-5-12(6-8-13)9-14(11-19)17-20-15-3-1-2-4-16(15)21-17/h1-9H,(H,20,21)/b14-9+ |
InChI Key |
NHYFEKFQPKPKMQ-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)C#N)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
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